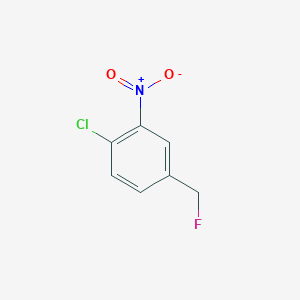

3-Nitro-4-chlorobenzyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitro-4-chlorobenzyl fluoride is a colorless to dark-colored liquid . It is insoluble in water and denser than water . It may irritate skin, eyes, and mucous membranes and may be toxic if ingested . It is used to make other chemicals .

Molecular Structure Analysis

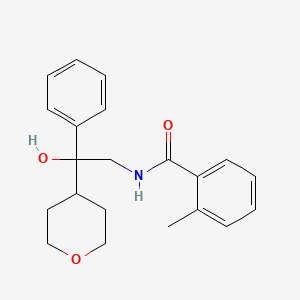

The molecular weight of this compound is 225.55 . The linear formula is ClC6H3(NO2)CF3 . The SMILES string is [O-]N+c1cc(ccc1Cl)C(F)(F)F .

Chemical Reactions Analysis

Organonitrate compounds like this compound range from slight to strong oxidizing agents . If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation . The aromatic nitro compounds may explode in the presence of a base such as sodium hydroxide or potassium hydroxide even in the presence of water or organic solvents .

Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of 222 °C . It has a density of 1.511 g/mL at 25 °C . It is insoluble in water .

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis and Electrochemical Properties : Research has demonstrated the synthesis and electrochemical properties of phlorin macrocycles, showcasing their ability to bind fluoride through allosteric interactions. These compounds exhibit unusual multielectron redox and photochemical properties, with their ability to bind fluoride influencing their redox potentials significantly. This suggests potential applications in the development of light-absorbing and redox-active materials (Pistner et al., 2013).

Nickel-catalyzed Cross-coupling : The effectiveness of Ni(PCy3)2Cl2 in catalyzing the cross-coupling of aryl fluorides with organozinc reagents has been highlighted, demonstrating the broad applicability of this method across a range of electron-poor and -rich aryl fluorides. This method's tolerance for a wide variety of substituents and functional groups positions it as a valuable tool in organic synthesis (Zhu & Wang, 2014).

Photophysics and Sensing Applications

Photocatalysis and Hydrogen Bonding : The study on hydrogen bonding between FNO and H2O sheds light on the importance of fluorine as a proton acceptor, potentially informing research on atmospheric chemistry and the development of materials for environmental monitoring (Ting & Peters, 2009).

Visible-Light Photocatalysis : Fluorination of polymeric carbon nitride solids, using ammonium fluoride, demonstrates how fluorination can adjust electronic band gaps and enhance photocatalytic activity. This opens avenues for the development of more efficient photocatalysts for applications like water splitting and pollutant degradation (Wang et al., 2010).

Advanced Material Applications

Fluoride Detection : A study on a luminescent metal-organic framework for selective turn-on detection of fluoride in water showcases the potential of developing sensitive and selective sensors for monitoring fluoride levels in drinking water, addressing public health concerns related to fluoride exposure (Li et al., 2023).

Environmental Applications

Sonochemical Degradation : Research on the sonochemical degradation of aromatic organic pollutants indicates the potential of ultrasound in environmental remediation, particularly for the degradation of pollutants like chlorophenols and nitroaromatic compounds in water (Goskonda et al., 2002).

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 3-Nitro-4-chlorobenzyl fluoride involves its interaction with its targets. It is likely that the compound binds to its target, causing a change in the target’s function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable the compound is .

properties

IUPAC Name |

1-chloro-4-(fluoromethyl)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAWXNDIPJWWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)

![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)

![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)

![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)

![N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555904.png)

![4-Chloro-3,5-dimethylphenyl 4-{4-[(4-chloro-3,5-dimethylphenoxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2555905.png)